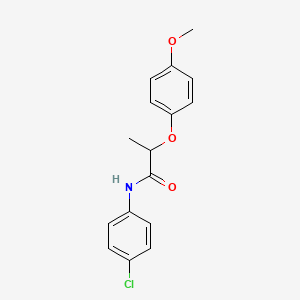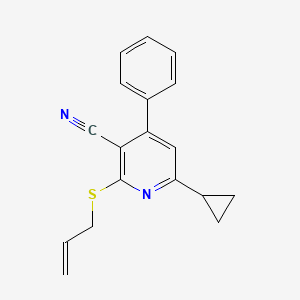
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have numerous biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves activation of PPARδ, which is a transcription factor that regulates the expression of genes involved in various physiological processes such as lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide results in increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have numerous biochemical and physiological effects. These include increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, enhanced endurance, and improved physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to activate PPARδ selectively without affecting other PPAR isoforms. This allows for specific modulation of gene expression and physiological processes. However, one of the limitations of using N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is its potential to cause cancer in animal studies, which raises concerns about its safety for human use.
Direcciones Futuras
There are numerous future directions for research on N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide. These include further investigation into its potential applications in cancer therapy, metabolic disorders, and exercise physiology. Additionally, research on the safety and efficacy of this compound in humans is needed to determine its potential as a therapeutic agent. Finally, the development of new PPARδ agonists with improved safety profiles is an important area of future research.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-methoxyphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-2-methylpropionic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied in various scientific fields, including cancer research, metabolic disorders, and exercise physiology. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In metabolic disorders, N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism. In exercise physiology, this compound has been shown to enhance endurance and improve physical performance.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSBWAENHMDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)

![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)